molecular formula C9H6N2O3 B568828 2-(1,2,4-Oxadiazol-5-yl)benzoic acid CAS No. 1250245-87-4

2-(1,2,4-Oxadiazol-5-yl)benzoic acid

Cat. No. B568828
CAS RN: 1250245-87-4
M. Wt: 190.158
InChI Key: PUSPGOUVRXUKOL-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-5-yl)benzoic acid is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring structure containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of this compound involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum can reveal the presence of functional groups, while the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Oxadiazoles, including this compound, are known to participate in a variety of chemical reactions. They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis Methods

  • A novel method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed, showcasing an effective thermal heterocyclization process. This synthesis offers a new route for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds that were not accessible via other known methods. The products were analyzed using NMR spectroscopy, validating the synthesis process (Tkachuk et al., 2020).

Antibacterial and Antitubercular Properties

  • A study synthesized new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived 1,2,4-oxadiazoles, among other compounds. These were evaluated for antibacterial activity against various bacteria and antitubercular activity against Mycobacterium tuberculosis. Certain compounds exhibited significant antibacterial and antitubercular activities, highlighting the potential medical applications of these 1,2,4-oxadiazoles (Joshi et al., 2008).

Plant Growth Regulation

  • The synthesis of o-carboxyphenyl derivatives of various heterocyclic compounds, including 2-(1,2,4-oxadiazol-5-yl)benzoic acid, was explored for their potential as plant growth regulators. This indicates a possible application in agriculture and botany to influence plant growth and development (Harris & Huppatz, 1978).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives were studied for their ability to inhibit corrosion on mild steel in sulfuric acid environments. The derivatives formed protective layers on the steel surface, suggesting their potential utility in industrial applications to protect metals from corrosive substances (Ammal et al., 2018).

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets, leading to changes in the target’s function . The interaction can inhibit or enhance the target’s activity, leading to a therapeutic effect.

Biochemical Pathways

1,2,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad-spectrum anti-infective activity . The compound’s interaction with its targets can lead to downstream effects on various biochemical pathways, ultimately leading to its therapeutic effects.

Pharmacokinetics

The molecular weight of the compound is 19016 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have shown promising results in various biological screenings, indicating they can have significant molecular and cellular effects .

properties

IUPAC Name

2-(1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-11-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSPGOUVRXUKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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